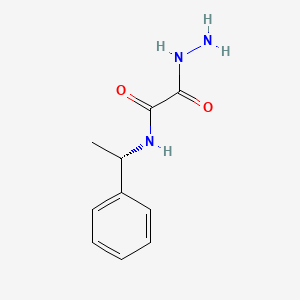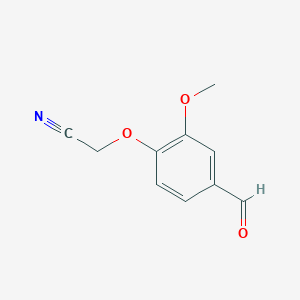
(4-甲酰基-2-甲氧基苯氧基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to an acetonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
科学研究应用
(4-Formyl-2-methoxy-phenoxy)-acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (4-Formyl-2-methoxy-phenoxy)-acetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
(4-Formyl-2-methoxy-phenoxy)-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenoxyacetonitrile.
Reduction: 4-Hydroxymethyl-2-methoxyphenoxyacetonitrile.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
作用机制
The mechanism of action of (4-Formyl-2-methoxy-phenoxy)-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and phenoxy groups contribute to its overall reactivity and stability, influencing its interactions with enzymes and receptors .
相似化合物的比较
Similar Compounds
(2-Formyl-4-methoxyphenoxy)acetonitrile: Similar structure but with different positioning of the formyl and methoxy groups.
(4-Formyl-2-methoxyphenoxy)acetamide: Contains an amide group instead of a nitrile group.
(4-Formyl-2-methoxyphenoxy)methylbenzaldehyde: Contains an additional benzaldehyde moiety.
Uniqueness
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a formyl group, methoxy group, and phenoxy group attached to an acetonitrile moiety makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGKRVLMXDQKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364703 |
Source


|
| Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342592-62-5 |
Source


|
| Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
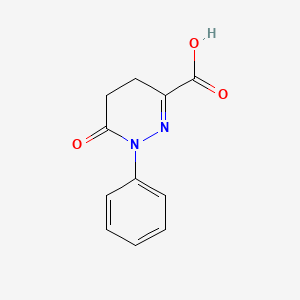
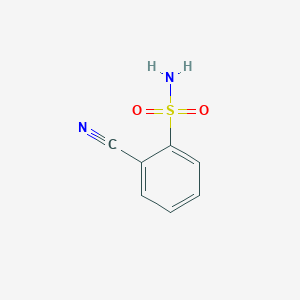
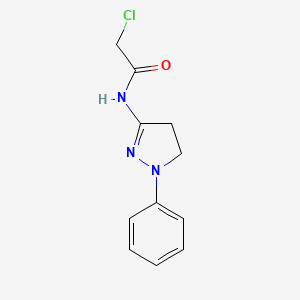

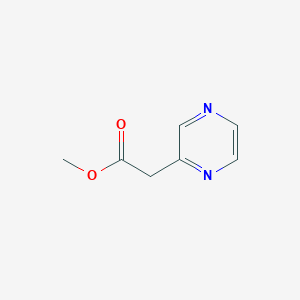


![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)
![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)
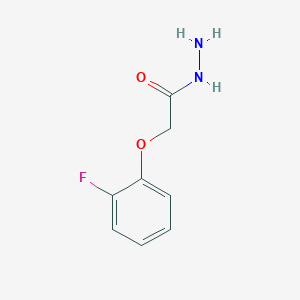
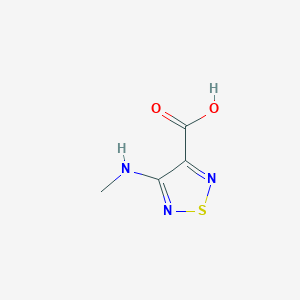

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)
